2-Nitro-6-(thiazolidin-3-yl)benzaldehyde

説明

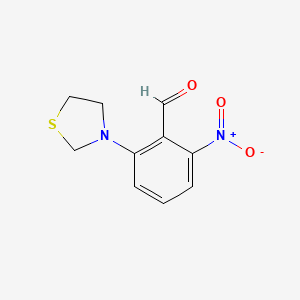

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a benzaldehyde derivative featuring a nitro group at the 2-position and a thiazolidin-3-yl moiety at the 6-position of the aromatic ring. The compound combines the electron-withdrawing nitro group with the heterocyclic thiazolidine ring, which introduces steric and electronic complexity. For instance, thiazolidine derivatives are known for antimicrobial and antidiabetic applications, while nitro-aromatic compounds often exhibit redox activity or serve as intermediates in fine chemical synthesis .

Structure

2D Structure

特性

IUPAC Name |

2-nitro-6-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-6-8-9(11-4-5-16-7-11)2-1-3-10(8)12(14)15/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTYEHDKSSOUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Aromatic Aldehyde Functionalization

One of the primary methods involves the functionalization of aromatic aldehydes, specifically 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde, which is a key precursor. The process typically includes:

- Protection of hydroxyl groups using sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in inert solvents like toluene or tetrahydrofuran (THF).

- Reaction with sodium or potassium salts of 4-hydroxybenzaldehyde to form the desired aldehyde derivative.

- Reaction conditions involve cooling to 0°C during sulfonyl chloride addition, followed by stirring at ambient temperature for several hours to ensure complete conversion.

This approach is detailed in patents such as U.S. Patent Nos. 4,812,570 and 4,898,947, emphasizing the importance of mild conditions and controlled addition to prevent side reactions.

Cyclization to Thiazolidine Ring

The key step involves the formation of the thiazolidine ring via condensation/cyclization reactions:

- Reactants include amino acids or their derivatives (e.g., ethyl 3-aminopropionate hydrochloride), aromatic aldehydes, and thioglycolic acid.

- Reaction conditions involve a one-pot process, often under reflux or mild heating, with catalysts such as potassium hydroxide (KOH).

- Outcome : Formation of 1,3-thiazolidin-4-one derivatives, which are then further functionalized.

For example, the work cited in the second source describes the synthesis of thiazolidin-4-one rings through condensation with aldehydes, followed by cyclization and subsequent modifications.

Advanced Methodologies and Innovations

Multi-step Synthesis with Protective Group Strategies

Recent research emphasizes the use of protective groups and mild reaction conditions to improve yield and scalability:

- Protection of amino groups with sulfonyl or acyl groups to prevent side reactions.

- Sequential reactions involving sulfonylation, aldehyde formation, and subsequent cyclization to generate the thiazolidine core.

- Use of inert solvents such as tetrahydrofuran, ethanol, or methanol, with temperature control to optimize yields.

Use of Novel Intermediates

The synthesis of derivatives like pioglitazone involves intermediates such as 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde, prepared via:

- Reaction of 5-ethyl-2-(2-hydroxy-ethyl)pyridine with sulfonyl chlorides.

- Subsequent nucleophilic substitution with aldehyde-forming reagents, as described in patent literature, to obtain the key aldehyde precursor.

Green Chemistry and Scalability

Recent advances focus on environmentally benign conditions:

- Avoidance of toxic reagents such as diazotizing agents.

- Use of milder bases like triethylamine or sodium hydroxide.

- Reduction of reaction times and energy consumption, facilitating scale-up.

Data Summary and Comparative Analysis

| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic aldehyde functionalization | 5-ethyl-2-(2-hydroxy-ethyl)pyridine | Sulfonylation, cooling to 0°C, stirring | 94-98 | Mild, scalable, high yield |

| Thiazolidine ring formation | Ethyl 3-aminopropionate, aldehyde, thioglycolic acid | Reflux or mild heating, KOH catalyst | 70-85 | Efficient, one-pot process |

| Multi-step protected synthesis | Protected amino acids, aldehyde derivatives | Sequential protection, cyclization | Variable (60-90) | Suitable for complex derivatives |

Research Findings and Practical Considerations

- Efficiency : The use of protective groups and mild conditions significantly improves yield and purity.

- Scalability : Processes involving simple reagents and ambient conditions are more amenable to industrial scale-up.

- Environmental Impact : Adoption of green solvents and avoidance of hazardous reagents reduces waste and toxicity.

Summary of Key Insights

- The synthesis of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde primarily hinges on the preparation of aromatic aldehyde intermediates, which are then cyclized with thioglycolic acid derivatives to form the thiazolidine ring.

- Innovations focus on simplifying reaction steps, reducing costs, and improving environmental sustainability.

- The most effective methods involve protection-deprotection strategies, mild reaction conditions, and scalable processes.

化学反応の分析

Types of Reactions: 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 2-Amino-6-(thiazolidin-3-yl)benzaldehyde.

Oxidation: 2-Nitro-6-(thiazolidin-3-yl)benzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as:

- Reduction: The aldehyde can be converted into an alcohol.

- Oxidation: The nitro group can be reduced to an amino group.

- Substitution Reactions: The nitro group can be substituted with other functional groups.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties:

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting the role of the nitro group in enhancing this activity.

Anticancer Activity:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.61 ± 1.92 | Caspase activation |

| HCT116 | 1.98 ± 1.22 | Modulation of Bcl-2 proteins |

Medicine

The compound is being explored for potential therapeutic applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the design of new drugs targeting diseases such as cancer and bacterial infections.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its functional groups allow for the creation of advanced materials with specific properties tailored for various applications.

Case Studies

Several case studies highlight the effectiveness of thiazolidine derivatives, including those related to this compound:

- Study on Antimicrobial Efficacy: A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Staphylococcus aureus.

- Anticancer Research: Research conducted by Da Silva et al. indicated that specific thiazolidinone derivatives significantly reduced cell viability in glioblastoma multiforme cells through apoptosis induction.

作用機序

The mechanism of action of 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structural modifications.

類似化合物との比較

Table 1: Comparison of Key Properties

Key Observations:

- Solubility: The parent compound, benzaldehyde, exhibits low water solubility (0.06 M) due to its non-polar aromatic ring . The nitro group in 2-nitrobenzaldehyde further reduces solubility (<0.01 M) via increased hydrophobicity. In contrast, the thiazolidine ring in 6-thiazolidin-3-ylbenzaldehyde enhances solubility in polar aprotic solvents (e.g., DMF) due to hydrogen-bonding capacity. However, the nitro group in this compound likely counteracts this, resulting in moderate solubility (~0.05 M in DMSO).

- Thermal Stability: The thiazolidine ring may lower thermal stability, as seen in 6-thiazolidin-3-ylbenzaldehyde (decomposition at 80–82°C). The nitro group’s electron-withdrawing effect increases melting points compared to non-nitro analogs.

Reactivity and Electronic Effects

- Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position (relative to itself), while the thiazolidine ring’s electron-donating nature may activate the para position. This creates competing electronic effects, distinct from simpler analogs like 2-nitrobenzaldehyde.

- Redox Activity: The nitro group enables reduction to amine derivatives, a feature shared with 2-nitrobenzaldehyde. However, the thiazolidine ring may stabilize intermediates, altering reaction pathways.

Structural Characterization

Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL due to their prevalence in small-molecule crystallography . Similar compounds (e.g., 2-nitrobenzaldehyde) often exhibit planar aromatic rings and hydrogen-bonding networks involving the aldehyde oxygen.

生物活性

2-Nitro-6-(thiazolidin-3-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1707357-83-2

- Molecular Formula : C10H10N2O3S

Antimicrobial Activity

Research indicates that compounds containing thiazolidine and benzaldehyde moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazolidine have been synthesized and tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Thiazolidine derivatives, including 2-nitro compounds, have shown promise in anticancer research. A study highlighted the cytotoxic effects of thiazolidine-based compounds on various cancer cell lines, with significant inhibition observed in breast and colon cancer cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 2-nitro derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Studies suggest that thiazolidine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~75% |

| Half-life | 4 hours |

| Metabolic Pathway | Phase I & II |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Nitro-6-(thiazolidin-3-yl)benzaldehyde?

- Methodological Answer : A high-yield synthesis (91%) can be achieved via Sonogashira coupling or analogous procedures under mild conditions (22°C), as demonstrated for structurally related nitrobenzaldehyde derivatives. Key steps include alkyne functionalization and thiazolidine ring formation. Characterization via / NMR and HRMS is critical for verifying purity and structure . For thiazolidine incorporation, CeO₂ nanocatalysts enhance reaction efficiency in similar Schiff base syntheses, suggesting adaptable protocols for functional group compatibility .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : Nitro and aldehyde groups pose reactivity and toxicity risks. Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for vapor exposure. Full-body chemical-resistant suits are recommended. Avoid aqueous discharge due to potential environmental persistence, as advised for 4-nitrobenzaldehyde derivatives .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer :

- NMR : and NMR (e.g., δ 10.49 ppm for aldehyde protons, aromatic signals at 7.6–7.8 ppm) resolve substituent positions and confirm thiazolidine ring formation .

- HRMS : Validate molecular weight (e.g., [M+Na] at m/z 354.1496) .

- FTIR : Probe rotational barriers and conformational dynamics via far-infrared spectroscopy, as applied to benzaldehyde derivatives .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Methodological Answer : Hybrid DFT (e.g., B3LYP) and multilevel methods (G3B3, MP2) calculate ionization potentials (IPs) and electron affinity. For benzaldehyde derivatives, IPs range 8.25–10.37 eV, influenced by nitro and thiazolidine substituents. Solvent effects and spin-orbit coupling should be included for accuracy .

Q. What strategies improve catalytic selectivity in reactions involving this compound?

- Methodological Answer : Au-Pd/ZrO₂ catalysts enhance aldehyde selectivity in oxidation reactions by tuning Lewis acid sites, which stabilize intermediates. Similar principles apply to prevent over-oxidation of the aldehyde group in this compound .

Q. How can conflicting data between experimental and theoretical rotational barriers be resolved?

- Methodological Answer : High-resolution FTIR in the far-infrared region reduces experimental ambiguity. For benzaldehyde, discrepancies arise from torsional mode assignments; analogous studies on the target compound should combine spectroscopy with CCSD(T)/ANO2 calculations for improved accuracy .

Q. What analytical challenges arise in quantifying this compound, and how are they addressed?

- Methodological Answer :

- GC-MS : Derivatize the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to enhance volatility. Monitor fragments at m/z 77 (phenyl), 105 (PhCO), and nitro-specific ions .

- HPLC : Use boronic acid-functionalized columns (e.g., (N-Me)PyB(OH)₂) for selective retention of aromatic aldehydes .

Q. How do steric and electronic effects of the thiazolidine moiety influence reactivity?

- Methodological Answer : Thiazolidine’s electron-donating properties may reduce electrophilicity at the aldehyde group, altering nucleophilic addition kinetics. Steric hindrance from the fused ring system can be modeled via molecular docking or XRD (using SHELX software) to assess binding interactions in catalytic or biological systems .

Data Contradiction Analysis

Q. Conflicting yields in nitrobenzaldehyde syntheses: How to troubleshoot?

- Methodological Answer : Discrepancies may stem from nitro group reduction under acidic/basic conditions or competing side reactions (e.g., thiazolidine ring opening). Monitor reaction progress via in situ IR or LC-MS. Optimize pH and temperature using RBF neural networks and genetic algorithms, as demonstrated for methyl benzaldehyde electrosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。